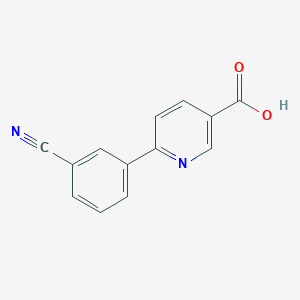

6-(3-Cyanophenyl)nicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(3-cyanophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-7-9-2-1-3-10(6-9)12-5-4-11(8-15-12)13(16)17/h1-6,8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSSIPVARYBMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=C(C=C2)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591435 | |

| Record name | 6-(3-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887975-97-5 | |

| Record name | 6-(3-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Synthesis Research

Established Synthetic Routes for 6-(3-Cyanophenyl)nicotinic acid

The creation of the this compound structure involves the strategic formation of a biaryl linkage between a pyridine (B92270) ring and a cyanophenyl group. Modern organic synthesis offers several powerful methods to achieve this transformation efficiently.

Palladium-catalyzed cross-coupling reactions are the most prominent and versatile methods for constructing the C-C bond between the pyridine core and the cyanophenyl moiety. The Suzuki-Miyaura coupling is a particularly effective and widely used condensation reaction for this purpose. mdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net

A plausible and efficient route to this compound would involve the Suzuki coupling between a 6-halonicotinic acid derivative (e.g., methyl 6-chloronicotinate) and 3-cyanophenylboronic acid. The use of an ester form of the nicotinic acid is common to improve solubility and prevent interference from the acidic proton during the reaction.

The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. Air-stable palladium catalysts like PXPd2 have proven effective in the regioselective Suzuki coupling of dichloronicotinamides. nih.gov Other common catalytic systems include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] used in conjunction with bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in solvents like 1,4-dioxane (B91453) or toluene. researchgate.netmdpi.com

Table 1: Key Components in Suzuki-Miyaura Coupling for Aryl-Nicotinic Acid Synthesis

| Component | Role | Common Examples |

| Pyridine Substrate | Electrophile | Methyl 6-chloronicotinate, 2,6-dichloronicotinamide (B1632291) nih.gov |

| Boronic Acid/Ester | Nucleophile | 3-Cyanophenylboronic acid, Arylboronic acid pinacol (B44631) esters gre.ac.uk |

| Palladium Catalyst | Facilitates C-C bond formation | Pd(PPh₃)₄, PXPd2, Pd(OAc)₂ nih.govmdpi.com |

| Ligand | Stabilizes and activates the catalyst | Triphenylphosphine (PPh₃), DavePhos |

| Base | Activates the boronic acid | K₂CO₃, K₃PO₄, Cs₂CO₃ nih.govmdpi.com |

| Solvent | Reaction Medium | 1,4-Dioxane, Toluene, Methanol nih.govmdpi.com |

Following the successful coupling, a final hydrolysis step (e.g., using NaOH or LiOH) would be required to convert the ester group into the desired carboxylic acid, yielding the final product, this compound.

Achieving regioselectivity—the ability to functionalize a specific position on the pyridine ring—is paramount in synthesizing substituted nicotinic acids. The pyridine ring has multiple positions (C2, C4, C5, C6) available for substitution, and their electronic properties can lead to mixtures of products if not carefully controlled.

Advanced catalytic systems have been developed to provide exquisite control over regioselectivity. For instance, research has shown that the arylation of N-alkyl nicotinate (B505614) salts can be directed to either the C-6 or the C-2 position by selecting the appropriate catalyst. nih.gov A rhodium catalyst paired with a large bite-angle ligand like BINAP favors addition at the C-6 position, while using a smaller bite-angle ligand like QuinoxP* directs the aryl group to the C-2 position. nih.gov This catalyst-controlled regiodivergence represents a powerful strategy for selectively synthesizing isomers like 6-arylnicotinic acids.

Another strategy involves the use of directing groups or exploiting the inherent reactivity of pre-functionalized rings. For example, in the Suzuki coupling of 2,6-dichloronicotinamide, chelation of the palladium catalyst to the C3-amide group directs the first coupling to the C-2 position, leaving the C-6 chloro-substituent available for subsequent reactions. nih.gov Conversely, direct metalation approaches using specific lithium amide bases can achieve regioselective deprotonation at the C-2, C-4, or C-6 positions, allowing for the introduction of various functional groups. researchgate.netnih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, offer a highly efficient pathway to complex molecules like nicotinic acid analogues. nih.gov These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. bohrium.com

Several MCR strategies have been developed for the synthesis of highly substituted pyridine and nicotinic acid cores. rsc.orgresearchgate.netjcsp.org.pk A common approach involves the condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl acetoacetate), and an enamine or β-dicarbonyl compound, often catalyzed by an acid or base. jcsp.org.pk This can lead to the formation of a dihydropyridine (B1217469) ring, which can then be oxidized to the aromatic pyridine scaffold.

For example, a one-pot protocol for synthesizing penta-substituted nicotinic acids has been developed through a multicomponent condensation, which can then be further functionalized. rsc.orgresearchgate.net This demonstrates how MCRs can be used to build a complex nicotinic acid precursor that could subsequently undergo a Suzuki coupling to install the 3-cyanophenyl group at the C-6 position, providing a convergent route to complex analogues.

Synthesis of Structurally Related Bioactive Nicotinic Acid Derivatives

The nicotinic acid scaffold is a privileged structure in drug discovery. Research into its derivatives has led to the development of potent therapeutic agents, such as spirocyclic hydantoin (B18101) antagonists.

An important class of bioactive molecules incorporating a nicotinic acid moiety is the spirocyclic hydantoin-based antagonists of the LFA-1/ICAM-1 interaction. A key example is BMS-688521, a potent inhibitor investigated for its potential in treating inflammatory conditions. Its complex structure features a nicotinic acid unit linked to a spirocyclic hydantoin core, which itself is substituted with a cyanophenyl group.

Table 2: Chemical Profile of BMS-688521

| Property | Value |

| IUPAC Name | 6-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro rsc.orgrsc.orgnon-7-yl]-3-pyridinecarboxylic acid |

| Molecular Formula | C₂₆H₁₉Cl₂N₅O₄ |

| Molecular Weight | 536.37 g/mol |

| Bioactivity | Potent inhibitor of LFA-1/ICAM-1 interaction |

The synthesis of such complex molecules requires sophisticated, multi-step strategies that combine methods for heterocycle formation, spirocyclization, and cross-coupling.

The construction of the spirocyclic hydantoin core often relies on robust and classic chemical transformations. A common and effective method is the Bucherer-Bergs reaction, which involves the one-pot synthesis of a hydantoin from a ketone (or aldehyde), potassium cyanide, and ammonium (B1175870) carbonate. whiterose.ac.uk In the context of BMS-688521, a piperidone precursor would be used to form the spiro-hydantoin structure. whiterose.ac.uk

Another powerful strategy for hydantoin synthesis is the condensation/cyclization domino process between an isocyanate and an N-alkyl-α-amino ester. nih.gov This method allows for the controlled introduction of substituents on the hydantoin ring.

The assembly of a complex molecule like BMS-688521 involves the careful orchestration of these reactions. The synthesis would likely proceed by first constructing the spirocyclic hydantoin core. This core would then be coupled to the nicotinic acid fragment. This coupling is typically achieved via nucleophilic substitution, where the secondary amine within the spiro-scaffold displaces a halogen (e.g., a chlorine atom) at the C-6 position of the nicotinic acid ring. This key coupling step unites the two major fragments of the molecule. In situ protection of reactive functional groups may be necessary throughout the sequence to prevent side reactions and ensure the desired outcome. The final steps would involve deprotection and any necessary functional group manipulations to yield the final antagonist.

Development of Spirocyclic Hydantoin-Nicotinic Acid Antagonists (e.g., BMS-688521)

Optimization of Reaction Conditions and Yields

The chemical synthesis of this compound often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction typically involves the coupling of a pyridine derivative, such as 6-chloronicotinic acid, with a boronic acid or ester, in this case, (3-cyanophenyl)boronic acid. The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product.

Key parameters that are often optimized in such syntheses include the choice of palladium catalyst, ligand, base, and solvent. For instance, air-stable palladium catalysts have been shown to afford good regioselectivity and shorter reaction times in the Suzuki coupling of related nicotinamide (B372718) derivatives. The selection of a suitable base is also critical, as it influences the transmetalation step of the catalytic cycle.

While specific optimization data for the synthesis of this compound is not extensively detailed in publicly available literature, general principles of Suzuki-Miyaura coupling optimization can be applied. A typical optimization process would involve screening various combinations of catalysts, ligands, bases, and solvents to identify the conditions that provide the highest yield of the desired product.

Table 1: Illustrative Optimization Parameters for Suzuki-Miyaura Coupling

| Parameter | Options | Rationale for Optimization |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PXPd2 | Catalyst choice affects reaction efficiency and regioselectivity. |

| Ligand | Phosphine-based ligands (e.g., PPh₃) | Ligand influences the stability and activity of the catalyst. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step and overall reaction rate. |

| Solvent | Toluene, Dioxane, Methanol | Solvent polarity and aprotic/protic nature can impact solubility and reaction kinetics. |

| Temperature | Room temperature to reflux | Temperature affects reaction rate and selectivity. |

| Reaction Time | Hours to days | Monitored to determine the point of maximum conversion. |

This table represents a general approach to optimizing a Suzuki-Miyaura coupling reaction for the synthesis of aryl-substituted nicotinic acids.

Synthesis of Pyrimidine (B1678525) Ring Analogues with Cyanophenyl Moieties

The synthesis of pyrimidine ring analogues bearing cyanophenyl moieties is an active area of research, particularly due to their potential as anticancer agents and kinase inhibitors. These compounds are often synthesized through multi-component reactions or by modifying existing pyrimidine scaffolds.

One common approach involves the Biginelli reaction or similar one-pot syntheses where a substituted benzaldehyde (B42025) (in this case, a cyanobenzaldehyde), a urea (B33335) or thiourea (B124793) derivative, and a β-ketoester or its equivalent are condensed to form the dihydropyrimidine (B8664642) core. Subsequent oxidation can yield the aromatic pyrimidine ring.

Another strategy involves the construction of the pyrimidine ring from acyclic precursors. For example, 2-(methoxy(4-methoxyphenyl)methylene)malononitrile can be reacted with cyanamide (B42294) to produce 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile. This intermediate can then be further functionalized.

The introduction of the cyanophenyl group can be achieved either by using a cyanophenyl-substituted starting material or by introducing the cyano group onto a pre-existing phenyl-substituted pyrimidine ring through methods such as Sandmeyer reaction of an amino group or cyanation of a halogenated precursor.

Table 2: Examples of Synthetic Approaches to Cyanophenyl-Substituted Pyrimidines

| Starting Materials | Reaction Type | Product Class | Reference |

| 4-Fluorobenzaldehyde, Ethyl cyanoacetate, Thiourea | Biginelli-type reaction | 6-(4-Fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | nih.gov |

| 2-(Methoxy(4-methoxyphenyl)methylene)malononitrile, Cyanamide | Condensation/Cyclization | 2-Amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile | nih.gov |

| 4-(4-Fluorophenyl/4-bromophenyl/isobutyl)benzaldehyde, Malononitrile, Urea/Thiourea | Condensation/Cyclization | 2-Amino-4-(substituted phenyl/isobutyl)pyrimidine-5-carbonitriles | researchgate.netjocpr.com |

Preparation of Other Heterocyclic Nicotinic Acid Conjugates

The synthesis of nicotinic acid conjugates with other heterocyclic systems is a strategy employed to explore new chemical space and develop compounds with novel biological activities. These conjugates can be prepared by forming a covalent bond between the nicotinic acid moiety and another heterocyclic ring system.

For instance, thieno[2,3-b]pyridine (B153569) derivatives, which are structurally related to nicotinic acid, have been synthesized. The synthesis of ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate demonstrates the construction of a fused heterocyclic system that incorporates a substituted pyridine ring. mdpi.com This class of compounds can be further elaborated to introduce carboxylic acid functionalities.

Another example involves the synthesis of quinoxaline (B1680401) derivatives. While not direct nicotinic acid conjugates, the methodologies for preparing substituted quinoxalines, often through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, can be adapted to incorporate cyanophenyl and potentially carboxylic acid functionalities. nih.govias.ac.in

The synthesis of these conjugates often involves multi-step sequences, utilizing a range of organic reactions to build the desired molecular architecture. The choice of synthetic route depends on the specific heterocyclic systems being combined and the desired substitution pattern.

Biocatalytic and Enzymatic Conversion Methodologies

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of nicotinic acid and its derivatives. The use of whole-cell biocatalysts or isolated enzymes, such as nitrilases, offers several advantages, including mild reaction conditions, high selectivity, and reduced environmental impact. nih.gov

Biosynthesis of Nicotinic Acid from Cyanopyridine Precursors

The enzymatic conversion of 3-cyanopyridine (B1664610) to nicotinic acid is a well-established biocatalytic process. This transformation is primarily achieved through the action of nitrilase enzymes, which directly hydrolyze the nitrile group to a carboxylic acid. nih.gov

Several microorganisms have been identified as potent producers of nitrilases capable of this conversion. These include bacteria such as Rhodococcus rhodochrous and Gordonia terrae, as well as fungi like Fusarium proliferatum. nih.govnih.govnih.gov The use of whole cells of these microorganisms as biocatalysts is often preferred as it avoids the need for enzyme purification.

The biotransformation is typically carried out in an aqueous buffer system under mild temperature and pH conditions. Fed-batch strategies, where the 3-cyanopyridine substrate is added incrementally, are often employed to overcome substrate inhibition and achieve high product concentrations. For example, using a hyper-induced whole-cell nitrilase of Gordonia terrae, a concentration of 1.65 M (202 g/L) of nicotinic acid was achieved in 330 minutes. nih.gov Similarly, resting cells of Rhodococcus rhodochrous J1 have been shown to convert 3-cyanopyridine to nicotinic acid with high yields. mdpi.com

Table 3: Comparison of Microorganisms Used for Nicotinic Acid Biosynthesis

| Microorganism | Key Features | Product Titer | Reference |

| Gordonia terrae | High catalytic productivity, fed-batch process | 202 g/L | nih.gov |

| Rhodococcus rhodochrous J1 | Well-characterized nitrilase, high conversion | 172 g/L | mdpi.com |

| Fusarium proliferatum | Broad substrate specificity, active over a wide pH and temperature range | High conversion at lab scale | researchgate.net |

Characterization of Nitrile-Converting Enzymes (e.g., Nitrilase)

The nitrilase enzymes responsible for the conversion of 3-cyanopyridine to nicotinic acid have been the subject of extensive characterization to understand their catalytic properties and optimize their application. These enzymes belong to the nitrilase superfamily and exhibit a catalytic triad (B1167595) typically composed of glutamate, lysine, and cysteine residues.

Nitrilases from different microbial sources display varying substrate specificities, pH and temperature optima, and stability. For instance, the nitrilase from Fusarium proliferatum ZJB-09150 is active over a broad pH range (3.0-12.0) and temperature range (25-65 °C), with optimal activity at pH 9.0 and 50-55 °C. researchgate.net In contrast, the nitrilase from a mutant strain of Gordonia terrae (MN12) showed optimal performance at pH 8.0 and 40 °C. nih.gov

The kinetic parameters of these enzymes, such as the Michaelis constant (Km) and maximum reaction rate (Vmax), are determined to assess their affinity for the substrate and catalytic efficiency. For the nitrilase from Fusarium proliferatum, the Vmax and Km for benzonitrile (B105546) were found to be 14.6 µmol/min/mg protein and 1.55 mM, respectively. nih.gov

Understanding the biochemical and molecular characteristics of these nitrilases is crucial for their improvement through protein engineering and for the development of robust and efficient biocatalytic processes for nicotinic acid production.

Table 4: Properties of Characterized Nitrilases for 3-Cyanopyridine Conversion

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Key Characteristics | Reference |

| Fusarium proliferatum ZJB-09150 | 9.0 | 50-55 | Thermostable, active over a wide pH range | researchgate.net |

| Gordonia terrae MN12 | 8.0 | 40 | High product formation rate and volumetric productivity | nih.gov |

| Fusarium proliferatum AUF-2 | 8.0 | 35-40 | Stimulated by various metal ions, inhibited by Cu²⁺, Co²⁺, and Ni²⁺ | nih.gov |

Pharmacological Investigations and Biological Activity Profiling

Molecular Target Identification and Ligand-Receptor Interactions

The potential molecular targets for 6-(3-Cyanophenyl)nicotinic acid are explored through two principal mechanisms: its role as a derivative of nicotinic acid in metabolic pathways and its potential function as an antagonist of a key cell adhesion molecule.

As a derivative of nicotinic acid (also known as niacin or vitamin B3), the compound's engagement with pathways of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP) metabolism is a primary area of investigation. These coenzymes are crucial for cellular redox reactions and energy metabolism. nih.govnih.gov

The Preiss-Handler pathway is a primary route for the biosynthesis of NAD+ from nicotinic acid. nih.gov In this pathway, nicotinic acid is converted in three enzymatic steps into NAD+. nih.gov The first and rate-limiting enzyme, nicotinic acid phosphoribosyltransferase (NaPRT), converts nicotinic acid to nicotinic acid mononucleotide (NaMN). nih.gov Subsequently, NaMN is adenylated to form nicotinic acid adenine dinucleotide (NaAD), which is then amidated to yield NAD+. While nicotinic acid is the foundational substrate for this pathway, specific documentation detailing the engagement or processing of this compound within the Preiss-Handler pathway is not available in the reviewed scientific literature.

Nicotinic acid availability can impact the cellular redox state by influencing the levels of NAD(H) and NADP(H). These cofactors are essential for a multitude of metabolic reactions, and maintaining their balance is critical for cellular health. nih.gov The reduced forms, NADH and NADPH, are key components of cellular antioxidant systems, including the glutathione (B108866) redox cycle. nih.gov However, specific studies detailing the direct influence of this compound on redox metabolism have not been identified in the available literature.

Leukocyte Function-Associated Antigen-1 (LFA-1) is an integrin receptor expressed on the surface of all leukocytes that plays a critical role in immune and inflammatory responses. The interaction of LFA-1 with its primary ligands, the Intercellular Adhesion Molecules (ICAMs), is essential for leukocyte adhesion to other cells, such as endothelial and epithelial cells, facilitating immune surveillance and response. nih.gov Small molecule antagonists that block this interaction are of significant therapeutic interest.

Small molecule inhibitors can bind to LFA-1, inducing conformational changes that prevent it from effectively binding to ICAM-1. This allosteric inhibition blocks the cell-to-cell adhesion necessary for T-cell activation and migration. nih.gov While various complex derivatives of nicotinic acid have been developed and studied as potent LFA-1 antagonists, there is no specific information in the reviewed scientific literature that documents the activity of this compound as an inhibitor of the LFA-1/ICAM-1 interaction.

The potency of LFA-1 antagonists is typically quantified using in vitro cell-based adhesion assays. These assays measure the concentration of the inhibitor required to block 50% of the LFA-1-dependent cell adhesion (IC50 value). As no studies identifying this compound as an LFA-1 antagonist were found, there is no corresponding potency data from adhesion assays to report.

Interactive Data Table: Potency in Adhesion Assays

Below is a table summarizing the available potency data for this compound.

| Compound Name | Assay Type | Potency (IC50) |

| This compound | LFA-1/ICAM-1 Adhesion Assay | Data not available |

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. nih.govmdpi.com They play a critical role in various physiological processes, including cognitive function and inflammation. nih.govnih.gov

Positive allosteric modulators (PAMs) of nAChRs are compounds that bind to a site on the receptor distinct from the acetylcholine binding site. nih.govresearchgate.net This binding enhances the receptor's response to the endogenous agonist, acetylcholine, without directly activating the receptor itself. nih.govnih.gov This can be achieved by increasing the agonist's potency or efficacy. nih.gov PAMs are considered a promising therapeutic approach because they can fine-tune cholinergic signaling, potentially offering a better safety profile than direct agonists. nih.gov

The nAChR family is diverse, with various subtypes formed by different combinations of α and β subunits. nih.gov This diversity allows for subtype-selective drug development. The α4β2* and α6β2*-nAChRs are high-affinity nicotine (B1678760) binding sites and are involved in dopamine (B1211576) release, which is associated with reward and addiction. nih.gov The α3β4 subtype has been identified as a potential biomarker for drug addiction. nih.gov The α7 nAChR is implicated in cognitive processes and inflammation. mdpi.comnih.gov The selectivity of a compound for a particular nAChR subtype determines its pharmacological profile and potential therapeutic applications. nih.gov

Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govmdpi.com Inhibition of XO is a therapeutic strategy for managing hyperuricemia and gout. nih.govmdpi.com Research has shown that various nicotinamide derivatives can act as inhibitors of xanthine oxidase. nih.gov For instance, a series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives were synthesized and evaluated for their XO inhibitory activity. nih.gov One of the most potent compounds identified from this series acted as a mixed-type inhibitor of xanthine oxidase. nih.gov Flavonoids are another class of natural compounds known to be potent inhibitors of XO. nih.govresearchgate.net

Table 1: Investigated Biological Activities of Nicotinic Acid Derivatives

| Biological Target | Activity | Therapeutic Implication |

|---|---|---|

| Integrins | Antagonism | Anti-inflammatory, Anti-angiogenic |

| Nicotinic Acetylcholine Receptors | Positive Allosteric Modulation | Cognitive Enhancement, Neuroprotection |

| Xanthine Oxidase | Inhibition | Gout, Hyperuricemia |

| Sirtuins | Inhibition | Cancer Therapy |

| Cyclooxygenase (COX) | Inhibition | Anti-inflammatory |

Histone Deacetylase Class III (Sirtuin) Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that regulate various cellular processes, including gene expression, cell survival, and metabolism. nih.govbohrium.com There are seven mammalian sirtuins (SIRT1-7). bohrium.com Nicotinamide, the amide form of nicotinic acid, is a well-known inhibitor of sirtuins. nih.govplos.org It acts as a noncompetitive inhibitor. bohrium.com The inhibition of certain sirtuins, such as SIRT1 and SIRT2, has been explored as a potential strategy for cancer therapy. nih.gov For example, nicotinamide has been shown to block the proliferation and promote apoptosis in certain cancer cells. nih.gov

Cyclooxygenase (COX) Inhibition and Anti-inflammatory Pathways

Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2, and is involved in the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov The anti-inflammatory effects of nicotinic acid (niacin) and its derivatives are thought to be mediated, in part, through their influence on inflammatory pathways. Nicotinic acid has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. nih.govresearchgate.netmdpi.com This effect is partly mediated through the GPR109A receptor and can involve the inhibition of the NF-κB signaling pathway. mdpi.comnih.gov While some studies suggest a link between niacin and the prostaglandin (B15479496) pathway, others indicate that the anti-inflammatory effects of niacin are independent of COX-2 inhibition. nih.gov The anti-inflammatory properties of nicotinic acid derivatives contribute to their potential therapeutic use in conditions like atherosclerosis and inflammatory lung diseases. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies and Molecular Design

The biological potency and selectivity of this compound are intrinsically linked to its chemical architecture. Structure-activity relationship (SAR) studies on related nicotinic acid derivatives provide a foundational understanding of how modifications to its structure can modulate its pharmacological profile.

Impact of Cyanophenyl Group Substitutions on Biological Potency

The cyanophenyl group at the 6-position of the nicotinic acid ring is a significant determinant of the molecule's biological activity. While direct studies on substitutions of the 3-cyanophenyl group in this compound are not extensively documented, research on analogous compounds offers valuable insights. For instance, in a series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives, the presence and position of the cyano group on the phenyl ring were found to be crucial for their inhibitory potency against xanthine oxidase. This suggests that the electronic properties and spatial arrangement of the cyano group can significantly influence the interaction with biological targets.

Stereochemical Influences on Pharmacological Profiles

Stereochemistry can play a pivotal role in the biological activity of chiral compounds. mdpi.com For molecules with stereocenters, different enantiomers or diastereomers can exhibit distinct pharmacological profiles due to stereospecific interactions with their biological targets. mdpi.com While this compound itself is not chiral, the introduction of chiral centers through substitution could lead to stereoisomers with varying potency and selectivity. Studies on chiral derivatives of other bioactive compounds have demonstrated that stereochemistry can significantly affect not only target binding but also pharmacokinetic properties such as uptake and metabolism. mdpi.com

Optimization Strategies for Enhanced Potency and Selectivity

The optimization of nicotinic acid derivatives often involves modifying substituents to improve potency, selectivity, and pharmacokinetic properties. For example, the synthesis of various nicotinic acid derivatives has been explored to develop novel anti-inflammatory and antimicrobial agents. nih.govnih.gov Strategies have included the formation of amides, esters, and the introduction of different aryl groups. In the context of 6-substituted nicotinic acids, research on 2-(1-adamantylthio)nicotinic acid has shown that modifications of the carboxylic acid to an amide or nitrile can affect vasorelaxant and antioxidant activities. nih.gov These approaches highlight potential pathways for optimizing the biological profile of this compound.

Mechanistic Studies of Biological Action

Understanding the mechanisms by which this compound exerts its biological effects involves investigating its journey into and within the cell.

Cellular Uptake and Transporter Involvement (e.g., SLC5A8, SCL22A1)

The cellular uptake of nicotinic acid and its structural analogs is mediated by specific transporters. The sodium-coupled monocarboxylate transporter 1 (SMCT1), encoded by the SLC5A8 gene, has been identified as a key transporter for nicotinic acid. nih.gov This transport is an active process, dependent on a sodium gradient, and is electrogenic. nih.gov Studies have shown that SMCT1 can transport not only nicotinate (B505614) but also a range of structurally related monocarboxylate compounds. nih.gov The transporter is expressed on the apical membrane of intestinal and colonic epithelial cells, as well as in the kidney, suggesting its role in the absorption and reabsorption of nicotinic acid. nih.govnih.gov While direct evidence for the transport of the bulkier this compound by SLC5A8 is not available, it is plausible that this transporter is involved in its cellular uptake, although the larger substituent at the 6-position may influence the binding affinity and transport kinetics. Other transporters, such as those from the SLC22A family (organic anion transporters), may also play a role in the disposition of this compound.

Below is a table summarizing the activity of some nicotinic acid derivatives, which provides context for the potential biological profile of this compound.

| Compound/Derivative | Biological Activity | Reference |

| N-(4-alkoxy-3-cyanophenyl) isonicotinamide | Xanthine Oxidase Inhibition | nih.gov |

| 2-(1-adamantylthio)nicotinic acid | Vasorelaxation, Antioxidant | nih.gov |

| Nicotinic acid acylhydrazones | Antimicrobial | nih.gov |

| Nicotinic acid | Anti-lipolytic (via GPR109A) | nih.govcaymanchem.com |

Signal Transduction Pathway Analysis

There are no specific studies detailing the signal transduction pathway analysis for this compound. For related compounds, such as nicotinic acid itself, research has shown that it primarily acts as an agonist for the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2). The activation of GPR109A by nicotinic acid is known to initiate several downstream signaling cascades. For instance, in some cell types, activation of GPR109A by nicotinic acid has been shown to inhibit the Akt/mTOR signaling pathway, which can have anti-inflammatory effects. Furthermore, nicotinic acid-induced GPR109A activation can modulate the MAPK/ERK pathway.

However, it is crucial to note that the presence and nature of the substituent on the nicotinic acid scaffold can significantly alter the compound's affinity for GPR109A and its subsequent signaling profile. Without specific experimental data for this compound, any discussion of its effects on signal transduction would be purely speculative.

Biochemical Consequences of Target Engagement

Due to the absence of specific research on this compound, the biochemical consequences of its target engagement are unknown. For the parent compound, nicotinic acid, engagement with the GPR109A receptor, particularly in adipocytes, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, a reduction in the activity of hormone-sensitive lipase. This cascade of events results in the decreased lipolysis of triglycerides and a subsequent reduction in the release of free fatty acids into the bloodstream.

The nature of the substituent at the 6-position of the nicotinic acid ring can influence the potency and efficacy of the compound as a GPR109A agonist, and may even introduce interactions with other biological targets. The cyanophenyl group in this compound could potentially alter its binding mode within the GPR109A receptor or confer activity at other receptors, leading to a unique set of biochemical outcomes. However, without empirical data, these possibilities remain unconfirmed.

Preclinical Data for this compound Not Available in Publicly Accessible Research

Following a comprehensive search of publicly available scientific literature and databases, no specific preclinical evaluation data was found for the chemical compound "this compound." Extensive queries for the compound by its chemical name and unique chemical identifiers did not yield any research pertaining to its in vitro pharmacological assessment or in vivo efficacy studies as outlined in the requested article structure.

The search was conducted to find specific information on the following:

In Vitro Pharmacological Efficacy Assessment:

Cell-Based Assays for Target Interaction (e.g., adhesion, proliferation)

Enzyme Activity Assays and Inhibition Kinetics

Immunomodulatory Effects (e.g., cytokine modulation)

In Vivo Efficacy Studies in Relevant Disease Models:

Immunological Disease Models (e.g., autoimmune conditions)

Metabolic Disorder Models (e.g., hyperuricemia)

The absence of such data in the public domain indicates that research on this specific derivative of nicotinic acid may be proprietary, in very early stages of development and not yet published, or not have been conducted. Therefore, it is not possible to generate the requested scientific article focusing solely on the preclinical evaluation and therapeutic potential of "this compound" at this time.

Below is the table of compound names that would have been included in the article.

Preclinical Evaluation and Therapeutic Potential Research

In Vivo Efficacy Studies in Relevant Disease Models

Neurological Disease Models (e.g., Alzheimer's disease in mouse models)

Research into nicotinic acid and its derivatives has shown notable potential in models of neurodegenerative disorders, particularly Alzheimer's disease (AD). nih.gov Studies utilizing transgenic mouse models of AD have demonstrated that the parent compound, niacin (nicotinic acid), can positively influence disease pathology. clinmedjournals.org In these models, niacin supplementation has been observed to ameliorate cognitive deficits. nih.govnih.gov

The mechanism appears to be multi-faceted. Activating the hydroxycarboxylic acid receptor 2 (Hcar2) with niacin has been shown to modulate the response of microglia, the primary immune cells of the central nervous system, to amyloid pathology. nmn.com Specifically, in 5xFAD mice, a model for Alzheimer's disease, treatment with an FDA-approved extended-release niacin formulation (NIASPAN®) rescued working memory deficits. nmn.com This treatment also led to a reduction in amyloid plaque burden and neuronal loss. nmn.com Further studies suggest niacin can improve cognitive ability by reducing Aβ formation, regulating autophagy, improving mitochondrial metabolism, and decreasing inflammation. nih.gov These findings provide a strong rationale for the investigation of novel derivatives like 6-(3-Cyanophenyl)nicotinic acid, which may offer improved potency or targeted effects on these neurological pathways.

Table 1: Summary of Nicotinic Acid Effects in Alzheimer's Disease Mouse Models

| Model | Key Findings | Reported Mechanisms | Reference |

|---|---|---|---|

| APP/PS1 Transgenic Mice | Enhancement of cognitive capacity. | Involvement of circadian rhythm, ubiquitin-mediated proteolysis, and long-term potentiation pathways. Key hub genes identified include Ctnnb1, Mdm2, and Crebbp. nih.govnih.gov | nih.gov, nih.gov |

| 5xFAD Mice | Rescued working memory deficits; reduced amyloid pathology and neuronal loss. | Modulation of microglial response to amyloid pathology via HCAR2 activation. nmn.com | nmn.com |

| AD Triple Transgenic Mice | Selectively decreased phosphorylated tau accumulation; improved cognitive decline. | Increased levels of acetylated α-tubulin and MAP2c, promoting microtubule stabilization. clinmedjournals.org | clinmedjournals.org |

Anti-inflammatory Models (e.g., carrageenan-induced arthritis)

The anti-inflammatory properties of the nicotinic acid scaffold are a significant area of investigation. The carrageenan-induced arthritis model in rats is a standard and highly reproducible method for assessing acute inflammation. mdpi.comresearchgate.net Injection of carrageenan, a sulfated polysaccharide, into a rat's paw or knee joint induces a localized inflammatory response characterized by edema, the infiltration of immune cells like neutrophils, and the release of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. researchgate.netnih.gov

Studies have explored novel derivatives of nicotinic acid for their anti-inflammatory activity within this model. nih.gov Certain synthesized derivatives have demonstrated significant anti-inflammatory effects, showing a potent ability to inhibit inflammatory cytokines. nih.gov For instance, select nicotinic acid derivatives showed comparable potency in inhibiting TNF-α and IL-6 levels to the reference drug ibuprofen (B1674241) in stimulated macrophage cells. nih.gov These compounds subsequently showed in vivo anti-inflammatory activity in the carrageenan-induced arthritis model in rats. nih.gov The mechanism often involves the nicotinic acid receptor GPR109A, which can inhibit inflammatory signaling pathways. nih.govmdpi.com This body of research supports the evaluation of this compound in similar models to characterize its specific anti-inflammatory potential.

Table 2: Effects of Nicotinic Acid Derivatives in Preclinical Anti-inflammatory Models

| Model System | Compound Type | Key Findings | Reference |

|---|---|---|---|

| Carrageenan-induced arthritis in rats | Novel nicotinic acid derivatives | Demonstrated in vivo anti-inflammatory activity. | nih.gov |

| LPS/INFγ-stimulated RAW 264.7 macrophages | Novel nicotinic acid derivatives | Showed potent inhibition of inflammatory cytokines TNF-α and IL-6, comparable to ibuprofen. | nih.gov |

| Palmitic acid-stimulated MIN6 pancreatic β cells | Nicotinic acid | Inhibited inflammatory cytokine production through the Akt/mTOR signaling pathway via the GPR109A receptor. nih.gov | nih.gov |

Evaluation of Pharmacokinetic Profiles in Preclinical Species

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical. Pharmacokinetic studies for nicotinic acid have been conducted in various species. Following oral administration, nicotinic acid is extensively metabolized. nih.govresearchgate.net The primary metabolic pathways include conjugation with glycine (B1666218) to form nicotinuric acid (NUA) and a more complex pathway that forms nicotinamide (B372718) (NAM), which is then further metabolized to N-methylnicotinamide (MNA) and N-methyl-2-pyridone-5-carboxamide (2PY). nih.govresearchgate.net

In healthy human subjects receiving an extended-release formulation, peak plasma levels of the parent niacin were higher than its metabolites, though only about 3% of the unchanged drug was recovered in urine. nih.gov The mean plasma terminal half-life for niacin is relatively short (approx. 0.9 hours) compared to its metabolites. nih.gov Studies in animals have helped to determine the distribution of niacin and its forms in various tissues. nih.gov The specific pharmacokinetic profile of a derivative like this compound would need to be determined empirically, as substitutions on the parent ring can dramatically alter metabolic stability, distribution, and half-life.

Table 3: Plasma Pharmacokinetic Parameters of Niacin and Metabolites (Human Data)

| Analyte | Mean Cmax (µg/mL) | Median Tmax (h) | Mean Terminal Half-life (h) | Reference |

|---|---|---|---|---|

| Niacin | 9.3 | 4.6 | 0.9 | nih.gov |

| Nicotinuric Acid (NUA) | - | 4.6 | 1.3 | nih.gov |

| Nicotinamide (NAM) | - | 8.6 | 4.3 | nih.gov |

| Nicotinamide-N-Oxide (NNO) | - | 11.1 | - | nih.gov |

Assessment of Preclinical Safety and Toxicity

Preclinical safety evaluation is essential to identify potential liabilities of a new chemical entity. For the parent compound, nicotinic acid is generally considered non-toxic. oecd.org A 28-day oral toxicity study in rats established a No Observed Adverse Effect Level (NOAEL) of 50 mg/kg/day. oecd.org At higher doses, the only minimal effect noted was a slight reduction in body weight gain, with no specific organ toxicity identified up to 1000 mg/kg/day. oecd.org

The primary toxicity concern, observed mainly at very high doses in clinical settings, is hepatotoxicity. nih.gov This is related to its metabolism. Niacin is metabolized via two main pathways in the liver. One is a high-capacity pathway that leads to nicotinuric acid, while the second is a low-capacity pathway that can be overwhelmed by high doses, leading to by-products that may cause liver damage. nih.gov Therefore, preclinical toxicology studies for any new derivative, such as this compound, would need to carefully assess liver function and histology in animal models to determine its specific safety profile.

Table 4: Preclinical Safety Data for Nicotinic Acid

| Study Type | Species | Key Parameter | Finding | Reference |

|---|---|---|---|---|

| 28-day Oral Study | Rat | NOAEL | 50 mg/kg/day | oecd.org |

Advancing Lead Candidates for Clinical Translation

The process of advancing a promising preclinical compound, or "lead candidate," toward clinical trials is a complex endeavor of medicinal chemistry and drug development. nih.gov This process, known as lead optimization, aims to enhance drug efficacy, optimize pharmacokinetic (ADMET) properties, and ensure the compound can be synthesized efficiently. nih.govscienceopen.com

For a scaffold like nicotinic acid, the foundation for clinical translation is strong. Niacin itself is an FDA-approved therapy for dyslipidemia and has been or is currently being tested in clinical trials for several neurological conditions, including Alzheimer's and Parkinson's disease. clinicaltrials.govcenterwatch.comclinicaltrials.gov This established clinical precedent provides a compelling argument for the development of optimized derivatives.

The advancement of a candidate like this compound would involve iterative structural modifications to improve its properties. For example, chemists might alter parts of the molecule to increase its half-life, improve its ability to cross the blood-brain barrier for neurological indications, or reduce its interaction with metabolic pathways associated with side effects. nih.gov Each new analogue would undergo the rigorous preclinical testing described above—evaluation in disease models, pharmacokinetic profiling, and safety assessment—to determine if it represents a superior candidate for human clinical trials. nih.govoecd.orgscienceopen.comnih.govnih.gov

Computational Chemistry and Structural Biology Investigations

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how 6-(3-Cyanophenyl)nicotinic acid and its derivatives interact with target proteins.

Molecular docking studies have been employed to predict how nicotinic acid analogs bind to various protein targets. For instance, research on nicotinic acid derivatives as potential inhibitors of the carbonic anhydrase III (CAIII) enzyme has utilized docking to understand their binding modes. researchgate.net These studies suggest that the carboxylic acid group of the ligand is crucial for binding, forming a coordinate bond with the Zn²⁺ ion in the active site of the enzyme. researchgate.net The presence of a hydrophobic group with a hydrogen bond acceptor at the 6-position of the pyridine (B92270) ring was found to enhance activity. researchgate.net

In the context of the GPR109A receptor, a target for niacin (nicotinic acid), molecular dynamics simulations have been used to explore the binding of niacin. nih.govnih.gov While not specifically focused on the 6-(3-cyanophenyl) derivative, these studies provide a framework for understanding how nicotinic acid-based compounds interact with this G-protein coupled receptor. The binding affinity of niacin to the GPR109A receptor has been estimated using methods like MM/PBSA and MM/GBSA, which calculate the binding free energy. nih.gov

It's important to note that while general nicotinic acid derivatives have been studied against various targets, specific binding affinity data for this compound is not extensively available in the provided search results. However, the principles derived from studies on similar compounds are applicable.

The identification of key amino acid residues at the binding site is critical for understanding ligand recognition and for the design of more potent and selective inhibitors.

For the GPR109A receptor, several key residues have been identified as important for niacin binding through molecular modeling and mutagenesis studies. These include residues at the junction of transmembrane helix 2 (TMH2) and extracellular loop 2 (ECL2), specifically N86 and W91, as well as residue R111 in TMH3 and residues in ECL3 (C177, S178, and S179). nih.govnih.gov Hydrogen bond analysis revealed that R111 in TMH3 and R251 in TMH6 are significant for interaction with niacin. nih.gov

In the case of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), another potential target for nicotinic acid-related compounds, studies have highlighted the importance of aromatic residues in the ligand-binding domain. Specifically, tyrosine at position 188 in loop C of the ligand-binding domain has been identified as critical for the activation of the receptor by certain ligands. nih.gov

For carbonic anhydrase III (CAIII), while specific residue interactions for this compound are not detailed, the general mechanism involves the carboxylate group of nicotinic acid analogs forming a coordinate bond with the zinc atom in the active site. researchgate.net

| Target Protein | Key Interacting Residues | Type of Interaction |

| GPR109A | R111 (TMH3), K166 (TMH4), S178 (ECL2), R251 (TMH6) | Hydrogen Bonding, Salt Bridges |

| α7-nAChR | Tyr-188 (Loop C) | Aromatic Interaction |

| Carbonic Anhydrase III | Zn²⁺ in active site | Coordinate Bond with carboxylate group |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. While the search results mention structure-activity relationships (SAR) for antagonists of Leukocyte Function-Associated Antigen-1 (LFA-1), a specific QSAR model for this compound was not explicitly detailed. pdbj.org The development of SAR for a series of spirocyclic hydantoin (B18101) antagonists of LFA-1, which led to the identification of a related compound, highlights the importance of systematic structural modifications to enhance potency. pdbj.org The principles of SAR, which underpin QSAR, involve modifying a lead compound and observing the effect on biological activity to build a predictive model.

X-ray Crystallography and Co-crystal Structure Analysis

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including proteins and their complexes with ligands.

The crystal structure of the A domain (also known as the I-domain) from the α chain of the integrin CR3 (CD11b/CD18) has been determined, revealing a classic α/β "Rossmann" fold. nih.gov This structural information is relevant as Leukocyte Function-Associated Antigen-1 (LFA-1) is also an integrin (CD11a/CD18). A key feature of this domain is a metal ion-dependent adhesion site (MIDAS), which contains a magnesium ion (Mg²⁺) coordination site at its surface. nih.gov

A co-crystal structure of the CD11A I-domain complexed with a potent antagonist, 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl)nicotinic acid, has been solved (PDB ID: 3M6F). pdbj.org This structure provides a detailed view of how this class of inhibitors binds to the I-domain of LFA-1, offering a blueprint for the design of new antagonists.

Advanced Research Applications and Future Directions

Applications in Material Science: Ligand for Metal-Organic Frameworks (MOFs)

The bifunctional nature of 6-(3-Cyanophenyl)nicotinic acid, possessing both a carboxylic acid group and a cyano group, makes it a promising ligand for the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. The specific properties of these ligands, such as their length, geometry, and functional groups, play a crucial role in determining the final structure and properties of the MOF.

The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group in this compound can coordinate with metal centers, while the cyano group can either coordinate to another metal center or remain as a functional group within the pores of the MOF. This versatility allows for the design and synthesis of MOFs with tailored properties for various applications, including:

Gas storage and separation: The porous nature of MOFs allows for the storage of gases like hydrogen and methane. The specific chemical environment within the pores, influenced by functional groups like the cyano group, can also enable selective adsorption and separation of different gases.

Catalysis: MOFs can act as catalysts due to the presence of catalytically active metal sites and the potential for functionalized ligands to participate in catalytic reactions.

Sensing: The photoluminescent properties of some MOFs can be altered by the presence of specific molecules, making them suitable for chemical sensing applications.

Research in this area focuses on synthesizing new MOFs using this compound and other similar ligands, characterizing their structures, and evaluating their performance in the aforementioned applications.

Exploration of Novel Bioactive Molecules Derived from Nicotinic Acid Scaffolds

Nicotinic acid and its derivatives have a long history of biological importance. nih.govbris.ac.uk Nicotinic acid itself is a well-known lipid-lowering agent. nih.gov The nicotinic acid scaffold serves as a versatile starting point for the synthesis of new molecules with a wide range of potential biological activities. nih.gov The addition of the cyanophenyl group to the nicotinic acid structure in this compound creates a new chemical entity with the potential for unique biological interactions.

Researchers are exploring the derivatization of the this compound scaffold to create libraries of new compounds. These derivatives can then be screened for various biological activities, including:

Antimicrobial activity: The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. nih.gov Nicotinic acid derivatives have shown promise as potential antibacterial and antifungal agents. nih.gov

Anti-inflammatory activity: Chronic inflammation is implicated in a wide range of diseases. Novel compounds with anti-inflammatory properties are of significant interest for therapeutic development. nih.gov

Anticancer activity: The development of new anticancer drugs remains a major focus of medicinal chemistry. nih.gov

Enzyme inhibition: Many diseases are caused by the overactivity of specific enzymes. Designing molecules that can selectively inhibit these enzymes is a common strategy in drug discovery. acs.orgacs.org

Table 1: Examples of Bioactive Nicotinic Acid Derivatives

| Derivative Class | Potential Biological Activity | Reference |

| Acylhydrazones | Antibacterial, Antifungal, Anticancer | nih.gov |

| 1,3,4-Oxadiazoline derivatives | Antimicrobial | nih.gov |

| Amide derivatives | Anti-inflammatory | nih.gov |

This exploration of novel bioactive molecules derived from nicotinic acid scaffolds, including this compound, holds significant promise for the discovery of new therapeutic agents. nih.govnih.gov

Development of Advanced Analytical Techniques for Compound Detection and Quantification in Complex Matrices

As research into this compound and its derivatives expands, so does the need for robust and sensitive analytical methods to detect and quantify these compounds in complex biological and environmental samples. These complex matrices, such as blood plasma, urine, and industrial effluent, contain a multitude of other substances that can interfere with the analysis. nih.govresearchgate.netnih.gov

Advanced analytical techniques are being developed and optimized for this purpose, with a focus on:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying compounds in a mixture. researchgate.netsigmaaldrich.com Different HPLC methods, such as reversed-phase and HILIC (Hydrophilic Interaction Liquid Chromatography), can be employed depending on the polarity of the analyte. nih.gov The use of various detectors, including Diode Array Detectors (DAD) and Mass Spectrometry (MS), enhances the selectivity and sensitivity of the analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique couples the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.govnih.gov LC-MS/MS is particularly well-suited for quantifying low concentrations of compounds in complex biological fluids. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of this compound, GC-MS can be a valuable analytical tool. mdpi.com

Supercritical Fluid Chromatography (SFC): SFC is an emerging technique that uses supercritical fluids, such as carbon dioxide, as the mobile phase. nih.gov It offers advantages for the analysis of both polar and non-polar compounds and is being explored for the analysis of hydrophilic metabolites. nih.gov

The development of these advanced analytical methods is crucial for pharmacokinetic studies, metabolism research, and monitoring the presence of these compounds in various matrices. nih.govresearchgate.netwikipedia.org

Implications for Understanding Endogenous Nicotinic Acid Metabolism and its Derivatives

The study of synthetic nicotinic acid derivatives like this compound can provide valuable insights into the endogenous metabolism of nicotinic acid. nih.govfrontiersin.orgnih.govmdpi.commdpi.comebi.ac.ukglpbio.com Nicotinic acid is a vital nutrient that the human body can synthesize from the amino acid tryptophan or obtain from the diet. frontiersin.orgmdpi.com It is a precursor to the essential coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are involved in numerous metabolic reactions. glpbio.comnih.gov

By studying how synthetic derivatives are metabolized, researchers can:

Identify new metabolic pathways: The metabolic fate of a synthetic derivative can reveal previously unknown enzymatic reactions and metabolic pathways. researchgate.net

Characterize metabolic enzymes: Observing how enzymes that typically process nicotinic acid interact with synthetic derivatives can help to further characterize the substrate specificity and catalytic mechanisms of these enzymes.

Understand the regulation of NAD biosynthesis: The Preiss-Handler pathway is a key route for converting nicotinic acid to NAD. frontiersin.orgnih.gov Investigating how synthetic derivatives interact with this pathway can shed light on its regulation.

Table 2: Key Pathways in Nicotinic Acid Metabolism

Ultimately, a deeper understanding of nicotinic acid metabolism has significant implications for human health, as dysregulation of this process is linked to various diseases. nih.gov

Identification of New Therapeutic Areas and Unexplored Biological Activities

The unique chemical structure of this compound suggests the potential for unexplored biological activities and applications in new therapeutic areas. While research is still in its early stages, the nicotinic acid scaffold itself is known to interact with various biological targets.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): These receptors are involved in a wide range of physiological processes in the central and peripheral nervous systems. wikipedia.orgnih.gov While nicotine (B1678760) is the prototypical agonist for these receptors, the structural similarity of this compound to nicotinic acid suggests the possibility of interaction with nAChRs. wikipedia.org A recent study on 6-hydroxy-L-nicotine, another nicotine derivative, has shown that it may act on the cholinergic system. nih.gov

G-protein coupled receptors (GPCRs): Nicotinic acid is known to exert some of its effects through GPCRs. nih.govnih.gov It is plausible that this compound or its derivatives could interact with these or other GPCRs, opening up possibilities for new therapeutic interventions.

Anti-NAFLD potential: A study on a copper-nicotinic acid complex showed potential for treating non-alcoholic fatty liver disease (NAFLD). nih.gov This suggests that novel derivatives of nicotinic acid could be explored for this indication.

Future research will likely involve high-throughput screening of this compound and its derivatives against a wide range of biological targets to identify novel activities and potential therapeutic applications.

Translational Research Strategies and Pathways for Clinical Development

For any promising new compound, a clear path for translational research and clinical development is essential. While this compound is currently at the preclinical stage of research, a roadmap for its potential journey to the clinic can be outlined.

Lead Optimization: Once a promising biological activity is identified, the chemical structure of this compound would be modified to improve its potency, selectivity, and pharmacokinetic properties. This involves synthesizing and testing a series of related compounds.

Preclinical Studies: The optimized lead compound would then undergo extensive preclinical testing in cell cultures and animal models to evaluate its efficacy, safety, and toxicity profile.

Investigational New Drug (IND) Application: If the preclinical data is promising, an IND application would be submitted to a regulatory agency like the U.S. Food and Drug Administration (FDA) to request permission to begin clinical trials in humans.

Clinical Trials: Clinical trials are typically conducted in three phases to assess the drug's safety, efficacy, and optimal dosage in humans.

New Drug Application (NDA): If the clinical trials are successful, an NDA is submitted to the regulatory agency for approval to market the drug.

The development of novel drugs targeting the nicotinic acid receptor and other related pathways is an active area of research, and the insights gained from these efforts will be valuable for the potential clinical development of derivatives of this compound. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of 6-(3-Cyanophenyl)nicotinic acid, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with nicotinic acid derivatives as the core scaffold. Introduce the 3-cyanophenyl group via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using a palladium catalyst and boronic acid derivatives .

- Step 2 : Optimize reaction temperature (typically 80–110°C) and solvent system (e.g., DMF or THF) to enhance yield. Monitor progress via TLC or HPLC .

- Step 3 : Purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodology :

- FT-IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, carboxylic acid O-H stretch at 2500–3300 cm⁻¹) .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and intermolecular interactions (e.g., hydrogen bonding) .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and compare with experimental UV-Vis spectra .

Advanced Research Questions

Q. How can in silico approaches elucidate the binding interactions of this compound with biological targets?

- Methodology :

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or carboxylases). Focus on the cyanophenyl group’s role in π-π stacking and the carboxylic acid’s hydrogen-bonding potential .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding affinities and identify critical residues for mutagenesis studies .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Meta-Analysis : Systematically review literature (e.g., PubMed, Reaxys) to identify variables such as assay conditions (pH, temperature) or cell lines used .

- Dose-Response Profiling : Re-test compounds under standardized conditions (e.g., IC₅₀ assays in HEK293 cells) with controls for cytotoxicity .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing cyano with nitro or methyl groups) to isolate pharmacophoric features driving activity .

Q. How can spectroscopic and chromatographic methods detect degradation products of this compound under accelerated stability testing?

- Methodology :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4–8 weeks .

- LC-MS/MS Analysis : Use a C18 column (3.5 µm, 150 mm) with a water/acetonitrile gradient (0.1% formic acid) to separate degradation products. Identify fragments via tandem MS .

- Kinetic Modeling : Apply the Arrhenius equation to predict shelf life and degradation pathways (e.g., hydrolysis of the nitrile group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.